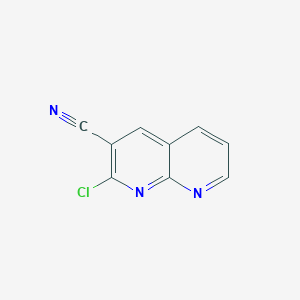

2-Chloro-1,8-naphthyridine-3-carbonitrile

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

2-chloro-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3/c10-8-7(5-11)4-6-2-1-3-12-9(6)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJZXWCCYCCBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456888 | |

| Record name | 1,8-Naphthyridine-3-carbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60467-75-6 | |

| Record name | 1,8-Naphthyridine-3-carbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation of Intermediate: 2-Hydroxy-1,8-Naphthyridine-3-Carbonitrile

This intermediate is synthesized via a condensation reaction:

- Reactants :

- 2-Aminonicotinaldehyde (1 equivalent)

- Ethyl cyanoacetate (1 equivalent)

- Piperidine (0.1 equivalent) as a catalyst

- Procedure :

- The mixture is triturated in a mortar and pestle at room temperature for approximately one hour.

- The reaction completion is indicated by a change in the physical state (solid to semi-solid and back to solid), confirmed by thin-layer chromatography (TLC).

- The product is treated with water, filtered, and recrystallized from a DMF-water mixture.

- Yield : ~87%

- Melting Point : 310–311 °C (literature: 315–317 °C).

Chlorination to Form this compound

The intermediate undergoes chlorination as follows:

- Reactants :

- 2-Hydroxy-1,8-naphthyridine-3-carbonitrile (1 equivalent)

- Phosphorus oxychloride (5 volumes)

- Catalytic amount of DMF

- Procedure :

- The reaction mixture is refluxed at 120 °C for six hours.

- After cooling to room temperature, the mixture is treated with ice water.

- The solution is basified gradually under cooling using aqueous sodium hydroxide (40%).

- The resulting product is filtered, washed with water, dried, and recrystallized from a DMF-water mixture.

- Yield : ~80%

- Melting Point : 320–322 °C (literature: 325–326 °C).

Reaction Conditions and Optimization

The reaction conditions are critical for high yield and purity:

- Temperature Control : Reflux at precisely 120 °C ensures effective chlorination without decomposition.

- Catalyst Role : DMF acts as a catalyst to facilitate the reaction.

- Basification Step : Slow addition of NaOH prevents side reactions and ensures better yield.

Analytical Data

The synthesized compound can be characterized using the following methods:

- Melting Point Analysis : Confirms purity and consistency with literature values.

- Spectroscopic Techniques :

- Proton NMR ($$^1$$H NMR) and Carbon NMR ($$^{13}$$C NMR) for structural confirmation.

- Mass spectrometry for molecular weight verification.

Data Summary Table

| Step | Reactants | Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Intermediate Formation | 2-Aminonicotinaldehyde, Ethyl cyanoacetate, Piperidine | Room temperature, Trituration | ~87 | 310–311 |

| Chlorination | Intermediate, POCl₃, DMF catalyst | Reflux at 120 °C for six hours | ~80 | 320–322 |

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) in ethanol can be used to replace the chloro group, leading to the formation of tetrazolo derivatives.

Cyclization: Sodium sulfide (Na2S) in dimethylformamide (DMF) can be used to induce cyclization, forming mercapto derivatives.

Major Products

Tetrazolo Derivatives: Formed by the reaction with sodium azide.

Mercapto Derivatives: Formed by the reaction with sodium sulfide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound serves as a precursor for the synthesis of various biologically active derivatives. It has been explored for its potential as an anti-tuberculosis agent and has shown promise in treating other diseases due to its ability to inhibit specific biological targets.

- Anticancer Activity : Studies have demonstrated that derivatives of 2-chloro-1,8-naphthyridine-3-carbonitrile exhibit potent anticancer properties. For instance, compounds derived from this scaffold have shown significant activity against human breast cancer cell lines, with IC50 values indicating their effectiveness compared to established drugs like staurosporine .

Antimicrobial Properties

Research indicates that this compound exhibits substantial antibacterial and antifungal activities. It has been evaluated in combination with antibiotics to enhance their efficacy against multi-resistant bacterial strains.

- Synergistic Effects : A study reported that this compound significantly reduced the minimum inhibitory concentrations (MICs) of antibiotics such as ofloxacin and lomefloxacin when used in combination, demonstrating its potential as an antibiotic adjuvant .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate immune responses and inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Table 2: Synergistic Effects with Antibiotics

| Antibiotic | MIC Without Compound (µg/mL) | MIC With Compound (µg/mL) | Reference |

|---|---|---|---|

| Ofloxacin | 32 | 4 | |

| Lomefloxacin | 16 | 2 |

Antibacterial Study

In a notable study, the antibacterial effects of various naphthyridine derivatives were evaluated against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the combination of this compound with fluoroquinolones significantly enhanced their antibacterial efficacy, suggesting its role as an effective antibiotic adjuvant .

Anticancer Evaluation

In vitro studies on cancer cell lines revealed that treatment with derivatives of this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate apoptotic pathways, indicating its potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 2-Chloro-1,8-naphthyridine-3-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have shown activity against Mycobacterium tuberculosis by inhibiting the enzyme enoyl-ACP reductase (InhA), which is crucial for the bacterial cell wall synthesis . Molecular docking studies and in vitro assays are commonly used to elucidate these mechanisms .

Comparación Con Compuestos Similares

Similar Compounds

1,8-Naphthyridine-3-carbonitrile: Lacks the chloro group but shares the naphthyridine core.

2-Hydroxy-1,8-naphthyridine-3-carbonitrile: An intermediate in the synthesis of 2-Chloro-1,8-naphthyridine-3-carbonitrile.

Uniqueness

This compound is unique due to the presence of both a chloro and a cyano group on the naphthyridine ring. This combination of functional groups enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate for the development of various biologically active compounds .

Actividad Biológica

2-Chloro-1,8-naphthyridine-3-carbonitrile is a derivative of the naphthyridine family, which has garnered attention due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, including tuberculosis and cancer. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-hydroxy-1,8-naphthyridine-3-carbonitrile with phosphorus oxychloride (POCl₃) under reflux conditions. The reaction yields the desired compound with a melting point around 320–322 °C, indicating good purity and crystallinity .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

The compound's effectiveness appears to be enhanced when used in combination with other antibiotics, showing synergistic effects that lower the MICs of standard antibiotics like norfloxacin and ofloxacin .

Anti-Tubercular Activity

In anti-tubercular evaluations, this compound derivatives were tested against Mycobacterium tuberculosis. Notably, the derivative ANA-12 exhibited a remarkable MIC of 6.25 μg/mL, indicating potent anti-tubercular activity. Other derivatives also displayed moderate activity with MIC values ranging from 12.5 to ≤50 μg/mL .

Anticancer Activity

Research indicates that naphthyridine derivatives, including this compound, possess anticancer properties. Specific derivatives have shown IC₅₀ values in the low micromolar range against various cancer cell lines. For instance:

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| ANA-12 | 6.53 | MCF7 (Breast) |

| Other derivatives | <10 | Various |

These findings suggest that modifications to the naphthyridine structure can enhance anticancer efficacy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. It is believed to inhibit key enzymes involved in DNA replication and repair processes, such as topoisomerase II and DNA gyrase . This inhibition leads to disruption in cellular processes critical for pathogen survival and cancer cell proliferation.

Case Studies

Several studies have documented the biological activities of this compound:

- Study on Anti-Tuberculosis Activity : A study evaluated various naphthyridine derivatives against M. tuberculosis, highlighting the superior activity of ANA-12 with an MIC of 6.25 μg/mL. The selectivity index was noted to be ≥11, indicating low cytotoxicity towards human cells .

- Combination Therapy Research : Another study focused on the synergistic effects of combining this compound with fluoroquinolones against multi-drug resistant strains of bacteria. The results showed significant reductions in MICs when used together .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-1,8-naphthyridine-3-carbonitrile derivatives?

The synthesis typically involves multi-step protocols using hybrid pharmacophore strategies. For example, intermediates like ANI-1 are prepared via condensation reactions (piperidine grinding) and chlorination (POCl₃, 120°C), followed by coupling with substituted amines or acyl chlorides (e.g., chloroacetyl chloride) under basic conditions (Na₂CO₃, KI/DMF, 120°C). Final compounds like ANC 1–14 and ANA-12 are synthesized via nucleophilic substitution or amide coupling .

Q. Which spectroscopic methods are critical for characterizing this compound analogs?

Key techniques include:

- IR spectroscopy to confirm functional groups (e.g., nitrile stretch at ~2220 cm⁻¹, nitro groups at 1370–1570 cm⁻¹) .

- ¹H/¹³C NMR for structural elucidation, such as aromatic proton environments and piperazine linker signals .

- Mass spectrometry (MS) to verify molecular ions and fragmentation patterns (e.g., [M+H]⁺ peaks) .

Q. Why is the nitrile group strategically incorporated into 1,8-naphthyridine derivatives?

The nitrile group enhances target binding affinity (e.g., via dipole interactions), improves pharmacokinetic profiles (e.g., metabolic stability), and reduces drug resistance by acting as a hydrogen bond acceptor. This is validated in anti-tubercular analogs like ANA-12, which showed MIC values of 6.25 mg mL⁻¹ against Mtb H37Rv .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) analyzed for 1,8-naphthyridine-3-carbonitrile analogs?

SAR studies combine in vitro assays (e.g., triplicate MIC testing against Mtb H37Rv ) with in silico docking (e.g., targeting InhA enzyme, PDB ID 4TZK). Key parameters include:

- Substituent effects on piperazine linkers (e.g., nitro-furan in ANA-12 improves activity).

- Docking scores (e.g., ANA-12: −8.424 kcal mol⁻¹ vs. co-crystal ligand: −11.08 kcal mol⁻¹) and interaction maps (e.g., salt bridges with LYS-165) .

Q. How can contradictions in anti-mycobacterial activity data be resolved?

Discrepancies in MIC values (e.g., 6.25 mg mL⁻¹ for ANA-12 vs. 0.19 mM for naphthyridone derivatives ) may arise from differences in:

- Assay conditions (e.g., bacterial strain variability, incubation time).

- Compound stability (e.g., hydrolysis susceptibility under acidic/alkaline conditions ).

- Target specificity (e.g., InhA vs. alternative enzymes). Cross-validation using molecular dynamics (MD) simulations (e.g., Desmond 2020-4 for ligand-protein stability) is recommended .

Q. What strategies improve the metabolic stability of this compound derivatives?

- Chemical modification : Introducing electron-withdrawing groups (e.g., nitro) to reduce CYP450-mediated degradation.

- Prodrug design : Masking the nitrile as a carboxamide (hydrolyzed in vivo) .

- ADME/Tox profiling : Computational prediction of solubility (LogP), hepatic clearance, and Ames test outcomes .

Q. How is the InhA enzyme validated as a target for 1,8-naphthyridine derivatives?

Validation involves:

- Docking validation : Re-docking co-crystallized ligands (RMSD ≤0.4 Å confirms protocol accuracy) .

- Enzymatic assays : Measuring InhA inhibition (IC₅₀) and correlating with whole-cell activity.

- Mutagenesis studies : Assessing resistance in Mtb strains with InhA mutations (e.g., TYR-158→PHE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.